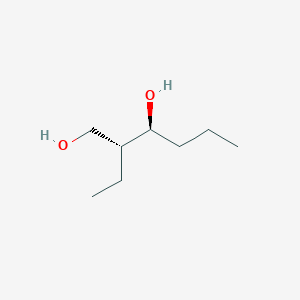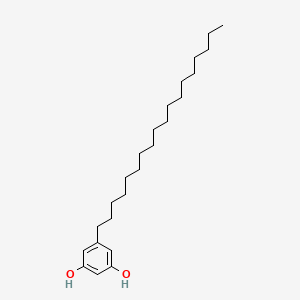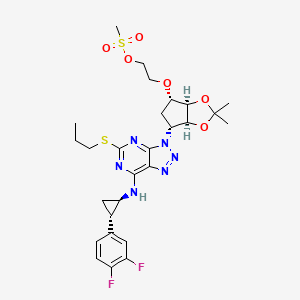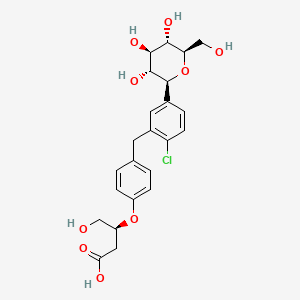
4-Imidazol-1-yl-2,2-diphenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Imidazol-1-yl-2,2-diphenylbutanamide is a chemical compound with the molecular formula C20H21N3O. It is known for its potential therapeutic applications, particularly in the treatment of urinary incontinence. The compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This structural motif is common in many biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazol-1-yl-2,2-diphenylbutanamide involves several steps. One common method starts with the preparation of 4-amino-2,2-diphenylbutanamide, which is then reacted with an imidazole derivative. The reaction conditions typically involve the use of solvents such as dichloromethane (CH2Cl2) and catalysts like methanesulfonic acid. The process may also include steps like hydrogenation using Pearlman’s catalyst to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS/MS) is common to ensure the purity and structure of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Imidazol-1-yl-2,2-diphenylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the imidazole ring, potentially leading to the formation of imidazolidine dione derivatives.
Reduction: Hydrogenation reactions can be used to reduce specific functional groups within the molecule.
Substitution: The imidazole ring can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include imidazolidine dione derivatives and various substituted imidazole compounds .
Wissenschaftliche Forschungsanwendungen
4-Imidazol-1-yl-2,2-diphenylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Wirkmechanismus
The mechanism of action of 4-Imidazol-1-yl-2,2-diphenylbutanamide involves its interaction with muscarinic receptors. The compound exhibits antimuscarinic activity, which helps in the treatment of urinary incontinence by reducing bladder contractions. The molecular targets include specific subtypes of muscarinic receptors, and the pathways involved are related to the inhibition of acetylcholine binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide:
Imidafenacin: Another imidazole derivative with antimuscarinic activity, used in the treatment of overactive bladder.
Uniqueness
4-Imidazol-1-yl-2,2-diphenylbutanamide is unique due to its specific structural features and its potential for selective receptor binding, which makes it a promising candidate for therapeutic applications in urinary incontinence .
Eigenschaften
Molekularformel |
C19H19N3O |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
4-imidazol-1-yl-2,2-diphenylbutanamide |
InChI |
InChI=1S/C19H19N3O/c20-18(23)19(16-7-3-1-4-8-16,17-9-5-2-6-10-17)11-13-22-14-12-21-15-22/h1-10,12,14-15H,11,13H2,(H2,20,23) |
InChI-Schlüssel |
NONWQRRLZPDXTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CCN2C=CN=C2)(C3=CC=CC=C3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3Z,6Z)-3-benzylidene-6-[(4-tert-butyl-1H-imidazol-5-yl)-deuteriomethylidene]piperazine-2,5-dione](/img/structure/B13434163.png)


![(3aR,4S,7R,7aS)-2-(((1R,2R)-2-((4-(1,1-Dioxidobenzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B13434168.png)

![5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide](/img/structure/B13434175.png)

![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13434200.png)
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbaldehyde](/img/structure/B13434217.png)

![(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]-1-[[1-[(4-fluorophenyl)methyl]triazol-4-yl]methyl]piperidin-4-one](/img/structure/B13434231.png)

